molecular formula C10H8N2O3S B7733839 4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid

4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid

Cat. No.: B7733839
M. Wt: 236.25 g/mol
InChI Key: REVPDQKARBLVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid is a heterocyclic compound that contains a thiazole ring. Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Properties

IUPAC Name

4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-8-5-16-10(12-8)11-7-3-1-6(2-4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVPDQKARBLVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N=C(S1)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid typically involves the formation of the thiazole ring followed by the introduction of the benzoic acid moiety. One common method involves the reaction of 2-aminothiazole with 4-chlorobenzoic acid under reflux conditions in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid is unique due to its specific combination of the thiazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .

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